![molecular formula C6H3ClI2O B107220 2-Chloro-4,6-diiodophenol CAS No. 15459-49-1](/img/structure/B107220.png)
2-Chloro-4,6-diiodophenol
Overview
Description
2-Chloro-4,6-diiodophenol is a chemical compound with the molecular formula C6H3ClI2O . It has a molecular weight of 380.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Chloro-4,6-diiodophenol is 1S/C6H3ClI2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Chloro-4,6-diiodophenol is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Chromatography
The compound’s distinct chemical properties might be exploited in chromatography as a standard or a derivative for the separation of complex mixtures.
Each application leverages the unique chemical structure of 2-Chloro-4,6-diiodophenol, particularly its halogen atoms, which offer a range of reactivity and interaction with other molecules. While these applications are theoretical and based on the compound’s properties, actual use would require extensive research and validation .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . .
Pharmacokinetics
Some properties can be inferred from its physicochemical properties The compound has a high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrierIt is an inhibitor of CYP1A2 and CYP2C9, two important enzymes in drug metabolism .
properties
IUPAC Name |
2-chloro-4,6-diiodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClI2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNMRWQDRVTTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClI2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437071 | |
Record name | 2-CHLORO-4,6-DIIODOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15459-49-1 | |
Record name | 2-CHLORO-4,6-DIIODOPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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